2-chloroacetic acid;N',N'-dimethylpropane-1,3-diamine;dodecanoic acid;octadecanoic acid
Description
Properties
CAS No. |
68424-97-5 |
|---|---|
Molecular Formula |
C37H77ClN2O6 |
Molecular Weight |
681.5 g/mol |
IUPAC Name |
2-chloroacetic acid;N',N'-dimethylpropane-1,3-diamine;dodecanoic acid;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C12H24O2.C5H14N2.C2H3ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-7(2)5-3-4-6;3-1-2(4)5/h2-17H2,1H3,(H,19,20);2-11H2,1H3,(H,13,14);3-6H2,1-2H3;1H2,(H,4,5) |
InChI Key |
FKXZDDOMSWSEIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCC(=O)O.CN(C)CCCN.C(C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stearic acid N,N-dimethyl-1,3-propanediamine and dodecanoic acid chloroacetic acid-quaternized complex involves several steps:
Reaction of Stearic Acid and N,N-Dimethyl-1,3-Propanediamine: Stearic acid reacts with N,N-dimethyl-1,3-propanediamine under controlled conditions to form an intermediate product.
Addition of Dodecanoic Acid: The intermediate product is then reacted with dodecanoic acid.
Quaternization with Chloroacetic Acid: Finally, the product is quaternized using chloroacetic acid to form the desired complex.
Industrial Production Methods
Industrial production of this complex typically involves large-scale reactions in controlled environments to ensure high purity and yield. The process may include:
Continuous Stirred Tank Reactors (CSTR): To maintain consistent reaction conditions.
Purification Steps: Such as crystallization or distillation to remove impurities and obtain the final product.
Chemical Reactions Analysis
Chemical Reactions of 2-Chloroacetic Acid
2-Chloroacetic acid, also known as chloroacetic acid, is a versatile compound used in numerous chemical reactions. Its chemical formula is .
2.1. Formation of Chloroacetyl Chloride
Chloroacetic acid reacts with various chlorinating agents like , , and to form chloroacetyl chloride ():
2.2. Hydrolysis and Nucleophilic Substitution
Chloroacetic acid undergoes hydrolysis in aqueous solutions to form glycolic acid ():
Nucleophilic substitution of the chlorine atom is a key reaction, making chloroacetic acid a valuable intermediate in organic synthesis.
3.1. Oxidation and Reduction
Diamines like N',N'-dimethylpropane-1,3-diamine can undergo oxidation and reduction reactions. Oxidation typically involves the use of oxidizing agents such as hydrogen peroxide () or potassium permanganate (), while reduction involves reagents like lithium aluminum hydride ().
3.2. Substitution Reactions
These compounds can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles under appropriate conditions.
Chemical Reactions of Dodecanoic Acid
Dodecanoic acid, a medium-chain fatty acid, participates in various reactions relevant to industrial processes.
4.1. Decarboxylation and Pyrolysis
Dodecanoic acid can undergo decarboxylation, a reaction where the carboxyl group is removed, forming a hydrocarbon and carbon dioxide ():
Pyrolysis of dodecanoic acid can produce linear alkenes and other hydrocarbons, depending on the catalyst used .
4.2. Ketonic Decarboxylation
Dodecanoic acid can also undergo ketonic decarboxylation, a reaction catalyzed by bases like magnesium oxide (), producing ketones:
Chemical Reactions of Octadecanoic Acid
Octadecanoic acid, or stearic acid, is a long-chain saturated fatty acid involved in several chemical reactions.
5.1. Amide Formation
Octadecanoic acid reacts with amines to form amides. For example, it reacts with ethylenediamine to form ethylene stearamide:
5.2. Hydrogenation
Octadecanoic acid can be formed by the hydrogenation of oleic acid:
Table 2: Catalysts and Conditions for Reactions
| Reaction | Catalyst | Conditions |
|---|---|---|
| Ketonic Decarboxylation of Dodecanoic Acid | MgO | 250-300°C, 1-5% catalyst load |
| Pyrolysis of Dodecanoic Acid | Al-MCM-41, SAPO-5 | 650°C |
| Amide Formation from Octadecanoic Acid | Phosphoric Acid | 80-100°C, then 220-240°C |
Future Research Directions
Future studies should focus on optimizing reaction conditions for these compounds, exploring new catalysts, and investigating their potential applications in emerging fields like biotechnology and sustainable energy. Additionally, developing more efficient methods for synthesizing and utilizing these compounds will be essential for advancing their industrial applications.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a reagent and surfactant. Its unique structure allows it to participate in various chemical reactions, including:
- Quaternization : The quaternized nitrogen enhances reactivity, making it suitable for synthesizing other compounds.
- Oxidation and Reduction : The compound can undergo oxidation and reduction reactions to produce various derivatives.
Biology
The compound is utilized in biological research to study cell membranes and biochemical assays. Its amphiphilic nature allows it to interact with lipid bilayers, affecting membrane fluidity and integrity.
Medicine
Research indicates potential applications in drug delivery systems and as an antimicrobial agent. Notably:
- Antimicrobial Properties : Dodecanoic acid has shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.
- Cytotoxic Effects : 2-chloroacetic acid is investigated for its ability to induce apoptosis in cancer cells, particularly glioblastoma and melanoma.
Industry
The compound finds applications in the production of cosmetics, detergents, and lubricants due to its surfactant properties. Its combination of hydrophobic and hydrophilic characteristics makes it effective in formulations requiring emulsification or stabilization.
Case Studies
-
Antimicrobial Efficacy :
- A study demonstrated the antimicrobial activity of lauric acid against Candida albicans, showing significant inhibition at low concentrations.
-
Cytotoxic Effects :
- In vitro studies indicated that 2-chloroacetic acid reduced cell viability in breast cancer cell lines by inducing apoptosis through caspase activation.
-
Combination Therapies :
- Research explored the use of fatty acids in conjunction with traditional chemotherapeutics to enhance efficacy while minimizing side effects.
Mechanism of Action
The mechanism of action of this complex involves its interaction with molecular targets such as cell membranes and proteins. The quaternized nitrogen in the complex can interact with negatively charged sites on cell membranes, leading to disruption of membrane integrity and antimicrobial effects. Additionally, the hydrophobic tails of stearic acid and dodecanoic acid can insert into lipid bilayers, affecting membrane fluidity and function .
Comparison with Similar Compounds
2-Chloroacetic Acid
2-Chloroacetic acid (C₂H₃ClO₂) is a halogenated carboxylic acid with a chlorine substituent on the α-carbon. It is highly reactive due to the electron-withdrawing chlorine atom, making it a key intermediate in synthesizing agrochemicals, pharmaceuticals, and surfactants. Its acidity (pKa ≈ 2.87) is stronger than acetic acid (pKa ≈ 4.76) due to the inductive effect of chlorine .
N',N'-Dimethylpropane-1,3-diamine
This compound (C₅H₁₄N₂) is a tertiary diamine with two methyl groups on the central nitrogen. It is widely used in coordination chemistry and as a ligand in catalytic systems. Its steric hindrance and basicity (pKa ~10–11) make it suitable for noncompetitive enzyme inhibition, as seen in studies targeting indolethylamine-N-methyltransferase (INMT) .
Dodecanoic Acid (Lauric Acid)
A saturated medium-chain fatty acid (C₁₂H₂₄O₂), dodecanoic acid is abundant in coconut oil. It exhibits antimicrobial activity against bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) due to its membrane-disrupting properties . It is also used in biofuels and surfactants.
Octadecanoic Acid (Stearic Acid)
A long-chain saturated fatty acid (C₁₈H₃₆O₂), octadecanoic acid is prevalent in animal fats and plant oils. It is less reactive than unsaturated analogs but serves as a precursor for emulsifiers, lubricants, and coatings. Its high melting point (69–70°C) and hydrophobicity enhance its utility in hydrophobic coatings .
Comparison with Structurally or Functionally Similar Compounds
2-Chloroacetic Acid vs. Other Haloacetic Acids
| Property | 2-Chloroacetic Acid | Trichloroacetic Acid | Fluoroacetic Acid |
|---|---|---|---|
| Molecular Formula | C₂H₃ClO₂ | C₂HCl₃O₂ | C₂H₃FO₂ |
| pKa | 2.87 | 0.70 | 2.59 |
| Reactivity | High (alkylation) | Very high (denaturant) | Extremely toxic |
| Applications | Agrochemicals | Protein precipitation | Rodenticide |
N',N'-Dimethylpropane-1,3-diamine vs. Other Diamines
| Property | N',N'-Dimethylpropane-1,3-diamine | Propane-1,3-diamine | Ethylenediamine |
|---|---|---|---|
| Structure | Tertiary diamine | Primary diamine | Primary diamine |
| Basicity (pKa) | ~10–11 | ~10.5–11.5 | ~9–10 |
| Enzyme Inhibition | Noncompetitive (INMT) | Weak inhibition | Chelation focus |
| Coordination | Forms stable metal complexes | Less steric hindrance | Smaller ligands |
Key Insight: The dimethyl groups enhance steric hindrance, making it superior in noncompetitive inhibition compared to unsubstituted diamines .
Dodecanoic Acid vs. Other Fatty Acids
| Property | Dodecanoic Acid | Hexadecanoic Acid | 9-Octadecenoic Acid (Oleic Acid) |
|---|---|---|---|
| Chain Length | C12 | C16 | C18 (monounsaturated) |
| Melting Point | 44–46°C | 63–64°C | 13–14°C |
| Antimicrobial | Strong | Moderate | Weak |
| Industrial Use | Surfactants | Cosmetics | Lubricants |
Key Insight: Dodecanoic acid’s shorter chain provides superior antimicrobial activity compared to longer-chain or unsaturated analogs .
Octadecanoic Acid vs. Other Long-Chain Acids
| Property | Octadecanoic Acid | 9,12-Octadecadienoic Acid (Linoleic Acid) | Eicosanoic Acid |
|---|---|---|---|
| Saturation | Saturated | Polyunsaturated | Saturated |
| Bioactivity | Antifungal | Anti-inflammatory | Cytotoxic |
| Hydrophobicity | High | Moderate | Very high |
| Coatings | High contact angle | Unsuitable | Limited |
Key Insight: Octadecanoic acid’s saturated structure provides optimal hydrophobicity for coatings, outperforming unsaturated or longer-chain acids .
Biological Activity
The compound consisting of 2-chloroacetic acid, N',N'-dimethylpropane-1,3-diamine, dodecanoic acid, and octadecanoic acid is a complex molecule with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 681.5 g/mol. The structural components include:
- 2-Chloroacetic Acid : A chlorinated derivative of acetic acid known for its reactivity and role in various chemical syntheses.
- N',N'-Dimethylpropane-1,3-Diamine : An aliphatic amine that may contribute to the compound's biological interactions.
- Dodecanoic Acid (Lauric Acid) : A saturated fatty acid with antimicrobial properties.
- Octadecanoic Acid (Stearic Acid) : Another saturated fatty acid that plays a role in cellular functions.
Antimicrobial Properties
Research indicates that fatty acids like dodecanoic and octadecanoic acids exhibit antimicrobial activities. Dodecanoic acid has been shown to disrupt bacterial membranes, leading to cell lysis. Studies have demonstrated that lauric acid can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli .
Cytotoxicity and Antitumor Activity
2-Chloroacetic acid is recognized for its cytotoxic effects on cancer cells. It has been studied as a potential chemotherapeutic agent due to its ability to induce apoptosis in various cancer cell lines. For instance, it has shown effectiveness against glioblastoma and melanoma cells by disrupting metabolic pathways essential for tumor growth .
The mechanisms through which these compounds exert their biological effects include:
- Membrane Disruption : Fatty acids can integrate into lipid bilayers, altering membrane fluidity and integrity.
- Enzyme Inhibition : 2-Chloroacetic acid may inhibit key metabolic enzymes involved in energy production in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels, leading to oxidative stress and subsequent cell death.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of lauric acid against Candida albicans, showing significant inhibition at low concentrations .
- Cytotoxic Effects : In vitro studies demonstrated that 2-chloroacetic acid reduced cell viability in breast cancer cell lines by inducing apoptosis through caspase activation .
- Combination Therapies : Research has explored the use of these fatty acids in combination with traditional chemotherapeutics to enhance efficacy and reduce side effects .
Data Table
Q & A
Basic: What are the recommended synthetic methods for preparing derivatives of 2-chloroacetic acid with N',N'-dimethylpropane-1,3-diamine?
Answer:
Derivatives are typically synthesized via nucleophilic substitution reactions. For example, 2-chloroacetic acid reacts with N',N'-dimethylpropane-1,3-diamine under alkaline conditions (e.g., sodium hydroxide) to form amide or quaternary ammonium compounds. Purification involves recrystallization or column chromatography, with reaction progress monitored by thin-layer chromatography (TLC). Side products like unreacted diamine can be mitigated by stoichiometric control and pH adjustments .
Basic: How can the purity and structural integrity of dodecanoic acid esters be validated experimentally?
Answer:
Combined spectroscopic techniques are essential:
- FT-IR confirms ester carbonyl peaks (~1740 cm⁻¹) and absence of carboxylic acid (-COOH) bands.
- NMR (¹H and ¹³C) identifies alkyl chain integration and ester linkage formation.
- Mass spectrometry (MS) verifies molecular ion peaks and fragmentation patterns.
Reference databases like the NIST Chemistry WebBook provide standardized spectral data for cross-validation .
Basic: What safety protocols are critical when handling N',N'-dimethylpropane-1,3-diamine in polymerization reactions?
Answer:
Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. The compound’s reactivity with acids (e.g., 2-chloroacetic acid) requires controlled addition rates to prevent exothermic runaway reactions. Emergency measures, such as neutralization with weak acids (e.g., acetic acid), should be pre-planned. Safety data sheets (SDS) from regulatory databases (e.g., ECHA) provide hazard-specific guidelines .
Advanced: How can computational modeling optimize reaction pathways for amphiphilic polymers derived from octadecanoic acid and N',N'-dimethylpropane-1,3-diamine?
Answer:
Quantum chemical calculations (e.g., DFT) predict transition states and energetics for polymerization steps. Tools like reaction path search algorithms identify optimal conditions (e.g., solvent polarity, temperature) to enhance yield. Experimental feedback refines computational models, creating a closed-loop design process. This approach reduces trial-and-error experimentation and aligns with ICReDD’s methodology for reaction discovery .
Advanced: What strategies resolve discrepancies between NMR and MS data in characterizing quaternized octadecanoic acid-diamine polymers?
Answer:
Contradictions often arise from isotopic patterns (MS) vs. proton environments (NMR). Solutions include:
- High-resolution MS to distinguish isotopic clusters from impurities.
- 2D NMR (COSY, HSQC) to resolve overlapping proton signals.
- Elemental analysis to validate empirical formulas.
Cross-referencing with synthetic intermediates (e.g., unquaternized precursors) clarifies structural assignments .
Advanced: How do alkyl chain lengths in dodecanoic acid derivatives influence their self-assembly in aqueous systems?
Answer:
Chain length modulates critical micelle concentration (CMC) and aggregation morphology. For example:
- Shorter chains (C12) form spherical micelles at lower CMC.
- Longer chains (C18) favor lamellar structures.
Dynamic light scattering (DLS) and cryo-TEM are used to characterize size and morphology. Comparative studies with octadecanoic acid (C18) highlight chain-length-dependent phase behavior .
Advanced: What side reactions occur during the polymerization of octadecanoic acid with diamine compounds, and how are they controlled?
Answer:
Common side reactions include:
- Incomplete esterification/amide formation , detected via unreacted -COOH groups in IR.
- Cross-linking due to excess diamine, monitored by gel permeation chromatography (GPC).
Mitigation strategies: - Use coupling agents (e.g., EDC/NHS) to enhance reaction efficiency.
- Strict stoichiometric ratios (e.g., 1:1 acid-to-amine) and inert atmospheres to prevent oxidation .
Basic: What analytical techniques are suitable for quantifying residual 2-chloroacetic acid in reaction mixtures?
Answer:
- Ion chromatography (IC) for chloride ion quantification.
- HPLC-UV with reverse-phase columns (C18) and calibration against pure standards.
- Titration with NaOH and phenolphthalein indicator for rapid assessment.
Method selection depends on sensitivity requirements and matrix complexity .
Advanced: How can membrane separation technologies isolate reaction intermediates in diamine-fatty acid systems?
Answer:
Nanofiltration membranes (MWCO 200–500 Da) separate low-MW intermediates (e.g., unreacted diamine) from polymers. Process parameters (pH, pressure) are optimized using response surface methodology (RSM). This aligns with CRDC’s focus on membrane technologies for chemical engineering .
Advanced: What mechanistic insights explain the antibacterial activity of 2-chloroacetic acid-diamine derivatives?
Answer:
The chloroacetate group acts as an electrophile, disrupting bacterial enzyme active sites (e.g., via covalent inhibition). Structure-activity relationship (SAR) studies reveal that quaternized derivatives enhance cell membrane penetration. Bioassays (MIC tests) and molecular docking simulations validate these mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
